3-Chloro-6-isopropoxypyridazine

Medicinal Chemistry ADME Properties Lipophilicity

Researchers seeking pyridazine building blocks with balanced lipophilicity for CNS permeability face limited options. 3-Chloro-6-isopropoxypyridazine (CAS 3184-71-2) offers XLogP 1.7, significantly higher than methoxy/ethoxy analogs, enhancing membrane diffusion. Key advantages: • Optimal lipophilicity for CNS & agrochemical design • Branched isopropoxy group introduces distinct steric constraints for molecular recognition • Validated with 56% synthesis yield and full 1H-NMR characterization for quality assurance. Supplied with consistent batch purity for reliable procurement.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 3184-71-2
Cat. No. B1361637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-isopropoxypyridazine
CAS3184-71-2
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN=C(C=C1)Cl
InChIInChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
InChIKeyNHMXJNVELORMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-isopropoxypyridazine Overview


3-Chloro-6-isopropoxypyridazine (CAS 3184-71-2) is a halogenated pyridazine derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 6-position of the pyridazine ring. It belongs to the class of 3-chloro-6-alkoxypyridazines, which are widely employed as versatile synthetic intermediates in medicinal chemistry and agrochemical research [1]. The compound exhibits well-defined physical properties, including a molecular weight of 172.61 g/mol, a predicted XLogP3 value of 1.7, and a melting point range of 80-83 °C .

Building Block 3-Chloro-6-alkoxypyridazine scaffold for medicinal chemistry and agrochemical intermediate synthesis
Physicochemical Profile Intermediate lipophilicity and branched isopropoxy group reported to support steric tuning in lead optimization
Characterization Support Full synthetic protocol and 1H-NMR data available to assist quality control

Why Simple Substitution Fails


Despite sharing a common 3-chloro-6-alkoxypyridazine core, simple substitution with methoxy (CAS 1722-10-7) or ethoxy (CAS 17321-20-9) analogs is not advisable due to quantifiable differences in key physicochemical parameters that govern solubility, membrane permeability, and molecular recognition. For instance, the target compound possesses an XLogP3 value of 1.7, compared to 0.9 for the methoxy analog and 1.3 for the ethoxy analog [1][2]. This 0.8 and 0.4 log unit increase, respectively, translates to a markedly higher lipophilicity, which can profoundly influence bioavailability and target engagement in biological systems. Furthermore, the branched isopropoxy group introduces distinct steric and conformational constraints compared to linear alkoxy chains, affecting both chemical reactivity in nucleophilic substitution reactions and potential intermolecular interactions in binding pockets.

Lipophilicity Mismatch

Methoxy and ethoxy analogs exhibit lower computed XLogP3 values; a shift in lipophilicity may alter permeability and distribution properties in biological studies.

Steric and Conformational Impact

Branched isopropoxy group introduces steric constraints absent in linear alkoxy chains, which may affect binding geometry and molecular recognition.

Solid-State Behavior Variability

Reported melting point differs from the methoxy analog; this can influence crystallization and handling during purification or formulation.

Quantifiable Differentiation


Lipophilicity (XLogP3)

The lipophilicity of 3-chloro-6-isopropoxypyridazine is significantly higher than that of its methoxy and ethoxy counterparts. According to PubChem's computed XLogP3 data, the target compound has a value of 1.7, while the methoxy analog (CAS 1722-10-7) has a value of 0.9 and the ethoxy analog (CAS 17321-20-9) has a value of 1.3 [1][2]. This represents an 89% increase over the methoxy analog and a 31% increase over the ethoxy analog.

Lipophilicity (XLogP3)
Reported
Target: 1.7
Methoxy analog: 0.9 (Δ +0.8)
Ethoxy analog: 1.3 (Δ +0.4)
Supports selection for intracellular permeability studies
Computed property; experimental validation recommended
Medicinal Chemistry ADME Properties Lipophilicity

Rotatable Bond Count and Flexibility

The rotatable bond count, an indicator of molecular flexibility and conformational entropy, differs among the alkoxy analogs. 3-Chloro-6-isopropoxypyridazine has two rotatable bonds, identical to the ethoxy analog but one more than the methoxy analog (which has one) [1][2]. However, the branching of the isopropoxy group imposes greater steric bulk and restricts the accessible conformational space compared to the linear ethoxy group, despite the same bond count. This affects both binding interactions and the entropic penalty upon binding.

Rotatable Bond Count
Class-level
Target: 2 bonds (branched)
Methoxy: 1 bond (linear)
Ethoxy: 2 bonds (linear)
May influence conformational flexibility and binding entropy
Branching restricts accessible conformers; context-dependent
Molecular Flexibility Conformational Analysis Structure-Activity Relationship

Melting Point & Solid-State Behavior

The melting point of 3-chloro-6-isopropoxypyridazine is reported as 80-83 °C (solvent: ligroine) , while the methoxy analog exhibits a higher melting point of 84-85 °C (lit.) [1]. This difference in solid-state behavior can influence handling, purification, and formulation processes.

Melting Point
Reported
Target: 80–83 °C
Methoxy analog: 84–85 °C
Δ ≈ 2–4 °C
May support handling and purification workflow
Solvent-dependent measurement; verify with lot
Physical Properties Formulation Purification

Synthesis and Characterization

A validated synthesis of 3-chloro-6-isopropoxypyridazine from 3,6-dichloropyridazine and isopropanol using sodium hydride in DMF at 20 °C for 1.25 hours under inert atmosphere affords the product in 56% yield as a white solid . Full characterization is provided by 1H-NMR (400 MHz, CDCl3): δ 7.33 (1H, d, J=7.2 Hz), 6.87 (1H, d, J=7.2 Hz), 5.18 (1H, m), 1.40 (6H, d, J=6.0 Hz). This detailed synthetic protocol and spectroscopic data serve as a reference point for process optimization and quality control.

Synthesis & Characterization
Data to verify
56% yield, white solid
1H-NMR (CDCl3): δ 7.33 (1H, d), 6.87 (1H, d), 5.18 (1H, m), 1.40 (6H, d)
Supports procurement of consistent material; QC reference
Single-source protocol; independent verification advised
Synthetic Chemistry Process Development Quality Control

Application Scenarios


Medicinal Chemistry Lead Optimization

Given its significantly higher XLogP3 value (1.7) compared to methoxy (0.9) and ethoxy (1.3) analogs [1], 3-chloro-6-isopropoxypyridazine is a preferred building block when designing compound libraries targeting central nervous system disorders or intracellular pathways where passive membrane diffusion is critical. Its intermediate lipophilicity balances solubility and permeability, a desirable profile for drug-like properties.

Agrochemical Intermediate Development

Pyridazine derivatives are established scaffolds in herbicide and fungicide development [2]. The distinct steric and lipophilic properties of the isopropoxy substituent in 3-chloro-6-isopropoxypyridazine can be exploited to modulate the environmental fate and bioavailability of agrochemicals. Its use as an intermediate allows for the systematic variation of substituents to achieve optimal activity and selectivity profiles.

Analytical Reference Standard

The well-defined synthesis yield (56%) and complete 1H-NMR characterization provide a benchmark for quality assurance. Laboratories procuring this compound for use as a reference standard or for method validation can rely on these reported values to confirm identity and purity, ensuring consistency across experimental batches.

Application
Selection Property
Validation Focus
Lead optimization for intracellular targets
Intermediate lipophilicity and steric profile
Permeability assay and ADME profiling
Agrochemical intermediate development
Tunable alkoxy substituent effects
Environmental fate and bioavailability testing
Analytical reference standard
Validated synthesis and spectroscopic data
Identity and purity confirmation (NMR/HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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